molecular formula C11H14ClNO B2796677 (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride CAS No. 2305202-69-9

(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride

Cat. No. B2796677
CAS RN: 2305202-69-9
M. Wt: 211.69
InChI Key: JLTRRQNOUAVNCA-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride, also known as SDCA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SDCA is a spirocyclic compound that contains a cyclopropane ring and a chromene ring, which gives it a unique structure compared to other compounds.

Mechanism of Action

The mechanism of action of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has also been shown to inhibit the expression of various genes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been reported to improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is its unique structure, which makes it a potential candidate for drug design and development. Additionally, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has shown promising results in various scientific research applications. However, one of the limitations of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride. One of the directions is to further investigate its mechanism of action and identify the specific targets that it interacts with. Additionally, more studies are needed to determine the optimal dosage and administration route of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride for its potential therapeutic applications. Furthermore, the development of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride analogs with improved solubility and bioavailability is another area of future research. Finally, the potential use of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride in combination with other drugs or therapies should also be explored.
Conclusion:
In conclusion, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is a novel compound that has shown promising results in various scientific research applications. Its unique structure and potential therapeutic applications make it a potential candidate for drug design and development. However, further research is needed to fully understand its mechanism of action and optimize its potential therapeutic applications.

Synthesis Methods

(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride can be synthesized using a one-pot reaction of 2-hydroxybenzaldehyde, cyclohexanone, and amine. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) and a solvent such as ethanol or methanol. The product obtained is then purified using column chromatography or recrystallization to obtain the pure compound.

Scientific Research Applications

(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has shown promising results in various scientific research applications. One of the most significant applications of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is in the field of medicine. It has been reported to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

(1'R,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c12-10-7-11(10)5-6-13-9-4-2-1-3-8(9)11;/h1-4,10H,5-7,12H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTRRQNOUAVNCA-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13CC3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@]13C[C@H]3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride

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